1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
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Overview
Description
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an isobutyl group, a pyridinyl group, and a carbonitrile group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-ylmethanamine
- 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-ylmethanol
Comparison
Compared to similar compounds, 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H14N4 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-pyridin-3-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-10(2)9-17-12(7-14)6-13(16-17)11-4-3-5-15-8-11/h3-6,8,10H,9H2,1-2H3 |
InChI Key |
UDFCPTVLJGKULD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CN=CC=C2)C#N |
Origin of Product |
United States |
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